Ethyl sorbate

Biocompatibility Cytotoxicity In Vitro Toxicology

Standard water-soluble sorbate preservatives fail in oil-based or emulsion systems due to phase partitioning. Ethyl sorbate solves this with a logP ~2.39, delivering both a fruity flavor note and targeted mold/yeast inhibition directly in the lipid phase. - Dual function: Imparts pineapple, papaya & tropical fruit notes at 6-18 ppm while suppressing spoilage organisms in high-fat matrices. - Superior membrane penetration: Lipophilic ester form crosses microbial cell walls more readily than sorbate salts, enhancing efficacy in non-aqueous systems. - Regulatory-ready: Listed under FDA 21 CFR 172.515 and FEMA GRAS (No. 2459); JECFA confirms no safety concern at current intake levels. - Supply assurance: ≥98% purity, in stock with ambient global shipping.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 5941-48-0
Cat. No. B7800947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl sorbate
CAS5941-48-0
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC=CC
InChIInChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+
InChIKeyOZZYKXXGCOLLLO-TWTPFVCWSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  miscible in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Sorbate Overview


Ethyl sorbate (CAS 5941-48-0) is an ester of sorbic acid and ethanol, characterized as a colorless to pale yellow liquid with a fruity, sweet odor reminiscent of pineapple and tropical fruits . As a member of the sorbate class of antimicrobial preservatives, it is used in the food, pharmaceutical, and flavor/fragrance industries [1]. It is recognized by regulatory bodies including the FDA (21 CFR 172.515) and FEMA (No. 2459) as a synthetic flavoring substance and adjuvant, with JECFA confirming no safety concern at current intake levels [2][3]. Unlike the more common sorbic acid and potassium sorbate salts, ethyl sorbate is not a standard industrial preservative, but its unique combination of lipophilic properties and dual functionality offers distinct advantages in specific applications [1].

Research Workflow Dual-function flavor & antimicrobial studies in oil-rich matrices
Partitioning Profile Lipophilic ester (logP 2.39) supports oil-phase incorporation research
Regulatory Context Listed as synthetic flavoring substance (FDA 21 CFR 172.515, FEMA 2459) for research use

Ethyl Sorbate Irreplaceable Properties


Substituting ethyl sorbate with more common sorbates like sorbic acid or potassium sorbate is not a straightforward swap and can lead to formulation failure. The critical difference lies in its physicochemical properties as an ester. Ethyl sorbate is significantly more lipophilic (logP ~2.39) compared to the more hydrophilic salts and acid, leading to different solubility and partitioning behavior in oil-based or emulsion systems . This directly impacts its utility as a flavoring agent and its antimicrobial efficacy in high-fat matrices. While potassium sorbate is highly effective in aqueous, acidic environments, ethyl sorbate's ester form allows it to penetrate microbial cell membranes more readily in non-aqueous phases, as suggested by comparative biocompatibility studies [1]. Therefore, selecting ethyl sorbate over a generic sorbate must be based on specific formulation requirements for solubility, flavor profile, and targeted antimicrobial action in complex matrices, as detailed in the following quantitative evidence.

Ethyl sorbate (ester, logP ~2.39)
Potassium sorbate (salt, water-soluble)
Lipophilicity and partitioning behavior differ; oil-phase incorporation may shift antimicrobial efficacy context.
Ethyl sorbate (volatile, fruity profile)
Potassium sorbate (non-volatile, no flavor)
Flavor function absent in substitutes; direct replacement may eliminate sensory research dimension.
Ethyl sorbate
Sorbic acid
Reported cytotoxicity and lysosomal endpoints differ; biocompatibility profile may not transfer across derivatives.

Ethyl Sorbate Performance Comparisons


Cytotoxicity vs. Potassium Sorbate in Caco-2 Cells

A 2020 comparative study evaluated the in vitro cytotoxicity of several sorbate derivatives on human intestinal Caco-2 cells using the MTT assay. The results indicate that ethyl sorbate demonstrates a cytotoxic profile comparable to sorbic acid, but it is significantly less cytotoxic than the commonly used potassium sorbate at the same tested concentrations [1].

Cytotoxicity (MTT)
Head-to-head
IC50: >16-fold lower (more cytotoxic) vs. potassium sorbate; similar to sorbic acid
Supports cytotoxicity endpoint review; comparative potency profile context
Caco-2 MTT assay; class-specific response may differ in other models
Biocompatibility Cytotoxicity In Vitro Toxicology

Lysosomal Biocompatibility vs. Sorbic Acid

In the same comparative study, a Neutral Red uptake assay, which measures lysosomal activity and cell viability, revealed a different profile for ethyl sorbate. The compound showed significantly less impact on lysosomal function compared to sorbic acid, the parent molecule [1].

Lysosomal Disruption
Head-to-head
IC50 >0.75% w/w (ethyl sorbate) vs. 0.66% w/w (sorbic acid)
Supports lysosomal endpoint review; reported lower impact vs. sorbic acid in this assay
Neutral Red assay; model-dependent interpretation
Biocompatibility Lysosomal Activity In Vitro Toxicology

Volatility and Flavor Profile vs. Sorbate Salts

A critical differentiator for ethyl sorbate is its vapor pressure, which enables its use as a flavoring agent. This property is completely absent in non-volatile sorbate salts like potassium sorbate and calcium sorbate, which are used solely as preservatives [1]. The sensory profile is described as fruity, sweet, and green, with a tropical pineapple nuance .

Volatility & Flavor
Class-level
Vapor pressure 0.418 mm Hg (measurable) vs. negligible for salts
Enables flavor research applications; property absent in non-volatile sorbates
Class-level sensory property; confirm per application context
Flavor Chemistry Volatility Sensory Analysis

Ethyl Sorbate Application Guide


Dual-Function Flavor and Preservation in High-Oil Foods

In formulations like flavored oils, bakery emulsions, or fat-based confectionery fillings, ethyl sorbate can be selected to provide both a desired fruity flavor note and targeted antimicrobial action against molds and yeasts [1]. Its lipophilic nature (logP 2.39) ensures it partitions into the oil phase where many flavor molecules reside and where some spoilage organisms can thrive, offering an advantage over water-soluble potassium sorbate which would remain in the aqueous phase .

Nature-Identical Fruit Flavors with Incidental Preservation

Ethyl sorbate is used as a flavoring substance to impart specific notes in pineapple, papaya, passion fruit, and other tropical fruit flavors at typical use levels of 6-18 ppm . In these applications, its antimicrobial properties function as a secondary, built-in benefit, potentially reducing the need for additional preservatives in the final product. This is supported by its FEMA GRAS status as a flavoring agent and its listing in 21 CFR 172.515 for direct addition to food [1].

Extended Antimicrobial Spectrum Research

Given the comparative data showing ethyl sorbate's distinct biocompatibility profile compared to sorbic acid, it is a relevant candidate for research into new preservative systems. The 2020 study demonstrated that while ethyl sorbate's antimicrobial potency may not exceed that of isopropyl sorbate, its lower potential for lysosomal damage in the Neutral Red assay makes it a compelling lead compound for further investigation in pharmaceutical or cosmetic preservation where biocompatibility is paramount [2].

Application
Selection Property
Validation Focus
Oil-rich food matrix flavor & preservation studies
Lipophilic ester partitioning
Oil-phase antimicrobial efficacy & flavor release profiling
Nature-identical tropical fruit flavor research
Volatile fruity profile (FEMA GRAS 2459)
Sensory profile confirmation & preservative reduction assessment
Preservative system biocompatibility research
Reported lower lysosomal disruption vs. sorbic acid
Lysosomal endpoint assays in relevant cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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